molecular formula C14H14O3S B1173137 [(Z)-pentylideneamino]urea CAS No. 13183-22-7

[(Z)-pentylideneamino]urea

Cat. No.: B1173137
CAS No.: 13183-22-7
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Description

[(Z)-Pentylideneamino]urea is a chemical compound of interest in scientific research for its potential as a synthetic intermediate or building block in organic and medicinal chemistry. Its structure, featuring a ureido group linked to a pentylideneamino chain in the Z-configuration, suggests potential for creating more complex molecules, studying molecular interactions, or exploring novel agrochemical and pharmaceutical agents. Researchers may investigate its physicochemical properties, stability, and reactivity to assess its utility in various applications. This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13183-22-7

Molecular Formula

C14H14O3S

Synonyms

Valeraldehyde semicarbazone

Origin of Product

United States

Systematic Nomenclature and Stereochemical Considerations for Z Pentylideneamino Urea

IUPAC Nomenclature and Derivation of the Chemical Compound

The compound [(Z)-pentylideneamino]urea belongs to a class of organic compounds known as semicarbazones. iupac.orgiupac.org According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is constructed based on its constituent parts. Semicarbazones are formally derived from the condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961) (H₂N-NH-CO-NH₂). iupac.orgoxfordreference.com In this specific case, the compound is formed from the reaction of pentanal and semicarbazide.

The IUPAC name can be deconstructed to understand the structure of the molecule:

Urea (B33335) : This is the parent or principal functional group, consisting of a carbonyl group flanked by two amino groups (-NH₂).

Amino : This indicates that one of the nitrogen atoms of the urea molecule is further substituted.

Pentylidene : This prefix describes a five-carbon alkylidene group derived from pentane, which is attached to the amino group via a double bond.

(Z)- : This is a stereochemical descriptor that specifies the geometry around the carbon-nitrogen double bond (C=N).

Alternatively, following other accepted IUPAC nomenclature conventions, the compound can be named by adding the word "semicarbazone" after the name of the corresponding aldehyde. acdlabs.com In this case, the name would be pentanal semicarbazone . The stereochemistry would still be indicated with the (Z)- prefix, leading to (Z)-pentanal semicarbazone .

Table 1: Breakdown of the IUPAC Name this compound

Component Chemical Significance
(Z)- Designates the stereochemical configuration at the C=N double bond, indicating that the highest priority groups are on the same side of the double bond.
pentylidene Refers to the five-carbon group (CH₃CH₂CH₂CH₂CH=) derived from the aldehyde pentanal.
amino Indicates the -NH- group linking the pentylidene group to the urea backbone.
urea Represents the core structure -NH-CO-NH₂.

Principles of (Z)-Geometric Isomerism in this compound

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in molecules that have restricted rotation around a bond, typically a double bond. allen.inlibretexts.org In this compound, the carbon-nitrogen double bond (C=N) prevents free rotation, leading to the possibility of two distinct spatial arrangements of the substituents. allen.in

The (Z) designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each atom of the double bond based on atomic number. study.comwikipedia.org

For the carbon atom of the double bond : It is attached to a hydrogen atom and a butyl group (-CH₂CH₂CH₂CH₃). The butyl group has a higher priority than the hydrogen atom because the first atom of the butyl group is carbon (atomic number 6), while the other substituent is hydrogen (atomic number 1).

For the nitrogen atom of the double bond : It is attached to the amino-urea group (-NH-CO-NH₂) and has a lone pair of electrons. The amino-urea group has a higher priority than the lone pair. pharmaguideline.com

The descriptor (Z) comes from the German word zusammen, meaning "together." It signifies that the two highest-priority groups (the butyl group on the carbon and the amino-urea group on the nitrogen) are located on the same side of the plane of the double bond. studymind.co.uk The alternative configuration, where the highest-priority groups are on opposite sides, would be designated as (E), from the German entgegen, meaning "opposite." vanderbilt.edu

Table 2: Cahn-Ingold-Prelog (CIP) Priority Assignment for this compound

Atom of Double Bond Attached Groups Priority
Carbon -CH₂CH₂CH₂CH₃ (Butyl) High (1)
-H (Hydrogen) Low (2)
Nitrogen -NHCONH₂ (Aminourea) High (1)
Lone Pair Low (2)

Configuration: Since the high-priority groups are on the same side, the isomer is designated as (Z).

Enantiomeric and Diastereomeric Considerations for Related Derivatives

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot exist as enantiomers.

However, chirality can be introduced in derivatives of this compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. scienceinfo.com This relationship arises when a molecule contains at least one chiral center. For example, if the starting aldehyde was chiral, such as (R)-2-methylpentanal or (S)-2-methylpentanal, the resulting semicarbazone would be chiral and would exist as a pair of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edulibretexts.org This occurs when a compound has two or more chiral centers, and the isomers differ in the configuration at some, but not all, of these centers. masterorganicchemistry.com For instance, consider a derivative formed from a chiral aldehyde and a modified, chiral semicarbazide. If the aldehyde has an (R) configuration at its chiral center and the semicarbazide has an (S) configuration at its chiral center, the resulting molecule would be (R,S). Its stereoisomers would have the following relationships:

Table 3: Stereoisomeric Relationships for a Hypothetical Chiral Derivative

Configuration Relationship to (R,S)
(S,R) Enantiomer
(R,R) Diastereomer
(S,S) Diastereomer

Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

Synthetic Strategies and Methodologies for Z Pentylideneamino Urea

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com For [(Z)-pentylideneamino]urea, the primary disconnection occurs at the carbon-nitrogen double bond (C=N) of the imine functionality.

This disconnection, termed a "transform," suggests that the most logical synthetic route involves the condensation of a pentanal (valeraldehyde) molecule and a semicarbazide (B1199961) molecule. wikipedia.org This is a well-established reaction for the formation of semicarbazones. quimicaorganica.org The synthons, which are the idealized fragments resulting from the disconnection, are a pentylidene cation and an aminourea anion. The corresponding synthetic equivalents, the actual reagents used in the laboratory, are valeraldehyde (B50692) and semicarbazide, respectively.

The retrosynthetic pathway can be visualized as follows:

This straightforward analysis indicates a one-step synthesis from readily available precursors, making it an attractive and feasible synthetic target.

De Novo Synthesis Pathways for this compound

The de novo synthesis of this compound follows the pathway identified in the retrosynthetic analysis: the direct condensation of valeraldehyde with semicarbazide. wikipedia.org This reaction is typically carried out by dissolving semicarbazide hydrochloride and a buffering agent, such as sodium acetate, in a suitable solvent, followed by the addition of valeraldehyde. The buffer is necessary to neutralize the hydrochloric acid, liberating the free semicarbazide to act as a nucleophile.

The mechanism proceeds via nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of valeraldehyde. This is followed by the formation of a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final semicarbazone product. ncert.nic.in

A general reaction scheme is as follows:

The reaction conditions can be varied to optimize the yield and purity of the product. Common solvents include ethanol, methanol, and aqueous mixtures. hakon-art.comsathyabama.ac.in The reaction is often performed at room temperature or with gentle heating to drive the dehydration step. sathyabama.ac.in

Chemo- and Stereoselective Synthesis of the (Z)-Isomer

The formation of the carbon-nitrogen double bond in semicarbazones can result in geometric isomers, designated as (E) and (Z). The stereochemistry is determined by the relative orientation of the substituents around the C=N bond. For this compound, the pentyl group and the amino group of the urea (B33335) moiety are on the same side of the double bond.

While the synthesis of semicarbazones is common, controlling the stereoselectivity to favor the (Z)-isomer can be challenging, as the (E)-isomer is often the thermodynamically more stable product. nih.govpbworks.com However, kinetic control of the reaction can potentially favor the formation of the (Z)-isomer. pbworks.com

Research on related imine systems has shown that factors such as the choice of solvent, temperature, and the presence of specific catalysts can influence the E/Z ratio of the products. nih.govrsc.org For the synthesis of this compound, a detailed investigation into these parameters would be necessary to achieve high stereoselectivity. It has been noted in the literature that for some semicarbazones, the presence of both E and Z isomers can be detected by techniques such as ¹H NMR spectroscopy. nih.gov

Derivatization from Precursor Molecules to Yield the Chemical Compound

While the direct condensation of valeraldehyde and semicarbazide is the most straightforward approach, this compound could also be synthesized through the derivatization of other precursor molecules. For instance, a pre-existing imine could undergo a transimination reaction with semicarbazide. However, this is a less common and generally less efficient method for the preparation of simple semicarbazones.

Another theoretical approach could involve the modification of a different semicarbazone. For example, a semicarbazone with a reactive group on the alkyl chain could be chemically transformed into the pentylidene derivative. This multi-step approach would likely be more complex and lower-yielding than the direct synthesis.

Exploration of Green Chemistry Approaches in the Synthesis of Urea Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign. geneseo.edu In the context of semicarbazone synthesis, several green chemistry approaches have been explored. These methods focus on the use of safer solvents, milder reaction conditions, and the reduction of waste. technologypublisher.comgeneseo.edu

One notable green approach is the use of solvent-free or solid-state reactions, often facilitated by grinding or ball-milling the reactants together. researchgate.netgoogle.com This can lead to high yields and simplified purification procedures. Another strategy involves the use of water or other environmentally friendly solvents like ethyl lactate (B86563) and dimethyl isosorbide, which have been shown to be effective for semicarbazone synthesis at room temperature. technologypublisher.comgeneseo.edu Catalyst-free synthesis in aqueous media at ambient temperature has also been reported as a highly efficient and eco-friendly protocol for the preparation of semicarbazones. hakon-art.com

Comparison of Solvents in Green Semicarbazone Synthesis
Solvent SystemReaction ConditionsKey AdvantagesReference
Ethyl Lactate:Water (80:20)Room TemperatureHigh yield and purity, renewable solvent geneseo.edu
Dimethyl Isosorbide:Water (92:8)Room TemperatureHigh yield, biodegradable solvent geneseo.edu
Aqueous MethanolAmbient Temperature, Catalyst-FreeExcellent yields, simple procedure hakon-art.com
Solvent-Free (Ball-Milling)Room Temperature or Gentle HeatingQuantitative yields, waste-free researchgate.net

Catalyst Development for Efficient Formation of the Chemical Compound

While the condensation reaction to form semicarbazones can proceed without a catalyst, particularly with reactive aldehydes, the use of catalysts can significantly improve the reaction rate and yield. hakon-art.com Traditionally, the reaction is catalyzed by acids. ncert.nic.in The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by semicarbazide.

Recent research has focused on the development of more efficient and recyclable catalysts. Solid acid catalysts, such as silica-supported sodium hydrogen sulfate, have been used for the solvent-free synthesis of semicarbazones. P-aminobenzenesulfonic acid has also been reported as a recyclable catalyst for the preparation of aldehyde semicarbazones under solvent-free conditions, with yields exceeding 95%. google.com

The development of catalysts that can also control the stereoselectivity of the reaction to favor the (Z)-isomer is an area of ongoing interest in organic synthesis. While specific catalysts for the Z-selective synthesis of this compound have not been reported, research into stereoselective imine formation suggests that bulky catalysts or specific directing groups could potentially be employed to achieve this goal.

Catalysts for Semicarbazone Synthesis
CatalystReaction ConditionsAdvantagesReference
Acid Catalysis (general)Varies (often in solution)Increases reaction rate ncert.nic.in
SiO2/NaOHSolutionHeterogeneous, easy to separate hakon-art.com
Sodium Acetate on Silica GelSolutionMild conditions hakon-art.com
p-Aminobenzenesulfonic AcidSolvent-freeRecyclable, high yield google.com

Advanced Spectroscopic and Structural Characterization of Z Pentylideneamino Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of [(Z)-pentylideneamino]urea in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and stereochemistry of the molecule.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the pentylidene chain and the urea (B33335) moiety. The aldehydic proton (CH=N) is expected to resonate downfield due to the deshielding effect of the imine bond. The protons of the alkyl chain (CH₂, CH₃) would appear in the typical aliphatic region, with their multiplicity revealing scalar coupling relationships. The NH and NH₂ protons of the urea group are expected to be broad signals, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H data, showing characteristic signals for the carbonyl carbon (C=O) of the urea, the imine carbon (C=N), and the carbons of the pentylidene alkyl chain.

Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH=N7.5 - 8.0t
NH9.5 - 10.5s (broad)
NH₂6.0 - 6.5s (broad)
α-CH₂2.1 - 2.4q
β-CH₂1.3 - 1.6sextet
γ-CH₂1.2 - 1.5m
CH₃0.8 - 1.0t

Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
C=O155 - 160
C=N140 - 145
α-C30 - 35
β-C28 - 32
γ-C20 - 25
δ-C13 - 15

To confirm the assignments from 1D NMR and establish the complete bonding network, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton scalar couplings. For this compound, COSY would show correlations between the imine proton and the adjacent α-CH₂ protons, and sequentially along the pentylidene chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, etc.), confirming the integrity of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It provides an unambiguous assignment of each carbon atom that bears protons by correlating the ¹H and ¹³C chemical shifts. For example, the signal for the α-CH₂ protons would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the imine proton (CH=N) to the urea carbonyl carbon (C=O) and from the NH proton to the imine carbon (C=N), confirming the link between the pentylidene and urea moieties.

In the solid state, molecules can adopt different packing arrangements or conformations, a phenomenon known as polymorphism. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for detecting and characterizing polymorphism. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to variations in their local electronic environments. For instance, the chemical shift of the carbonyl carbon in urea is known to be sensitive to its hydrogen-bonding environment, a feature that ssNMR can effectively probe. researchgate.net Studies on urea inclusion compounds have demonstrated that ssNMR can also reveal conformational changes in guest molecules upon entering a host lattice. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands corresponding to N-H stretching vibrations of the primary and secondary amines in the urea group are expected in the 3200-3500 cm⁻¹ region. docbrown.info A prominent C=O stretching band (Amide I) should appear around 1680-1700 cm⁻¹. The C=N stretching vibration of the imine is expected around 1640-1660 cm⁻¹, and C-N stretching vibrations would be observed in the 1400-1450 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The symmetric C-N stretching mode in urea derivatives gives a strong Raman signal, often observed around 1000 cm⁻¹. azom.com The C=O and C=N stretching modes are also Raman active. The planarity of the urea molecule, which is influenced by hydrogen bonding in the solid state, can be studied by analyzing changes in the Raman spectra at different temperatures. scispace.com

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3500
C-H (alkyl)Stretching2850 - 2960
C=O (Urea)Stretching (Amide I)1680 - 1700
C=N (Imine)Stretching1640 - 1660
N-HBending1600 - 1650
C-NStretching1400 - 1450

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), HRMS allows for the determination of the molecular formula with high confidence.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For semicarbazones, fragmentation is often initiated by cleavage of the bonds adjacent to the functional groups. Common fragmentation pathways for semicarbazones include the initial loss of small neutral molecules like HNCO or NH₂CONH₂. rsc.org For this compound, key fragmentation processes would likely involve:

Alpha-cleavage: Cleavage of the C-C bond alpha to the imine nitrogen, leading to the loss of an alkyl radical.

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the urea moiety, followed by cleavage, could occur.

Cleavage of the N-N bond: This would lead to fragments corresponding to the pentylidene imine and the urea radical cation.

Loss of Urea-related fragments: As seen in related semicarbazones, the loss of isocyanic acid (HNCO, 43 Da) or urea itself (60 Da) from the molecular ion is a characteristic fragmentation pathway. rsc.org

Analysis of the mass spectrum of pentanal itself shows characteristic losses of alkyl fragments, which can help in interpreting the fragmentation of the pentylidene portion of the molecule. libretexts.orgchemguide.co.uk

X-ray Crystallography for Single-Crystal Structure Determination of the Chemical Compound and its Analogues

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound itself is not reported in the searched literature, analysis of analogues like crotonaldehyde (B89634) semicarbazone provides significant insight into its likely solid-state structure. nih.govnih.govnih.gov

Expected Crystallographic Parameters for a Semicarbazone Analogue (Based on Crotonaldehyde Semicarbazone) nih.govnih.gov

ParameterTypical Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
C=N Bond Length~1.28 Å
N-N Bond Length~1.37 Å
C=O Bond Length~1.24 Å
C-N (amide) Bond Length~1.34 Å
Hydrogen Bonding MotifN-H···O intermolecular bonds forming dimers or layers

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Conformational Studies (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. pw.edu.pl The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, this technique becomes highly relevant if chiral derivatives are synthesized. For example, if a chiral center were introduced into the pentylidene chain or if the urea moiety were derivatized with a chiral auxiliary, CD spectroscopy would be essential for:

Determining Stereochemical Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a new chiral derivative could be determined.

Conformational Studies: The CD spectrum is highly sensitive to the three-dimensional conformation of a molecule. Changes in the CD signal upon variations in solvent or temperature can provide insights into conformational equilibria in solution. The utility of CD is well-established for probing the stereochemistry and interactions of chiral drugs and biomolecules. researchgate.net

Computational and Theoretical Investigations of Z Pentylideneamino Urea

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

There are currently no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure or to perform geometry optimization of [(Z)-pentylideneamino]urea. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and optimized bond lengths and angles. For other urea (B33335) derivatives, DFT has been used to understand reaction mechanisms and electronic properties. researchgate.net

Molecular Dynamics Simulations for Conformational Preferences and Solvent Interactions

No specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations are instrumental in understanding how molecules like urea and its derivatives behave in different environments, particularly in aqueous solutions. nih.govnih.gov These simulations can reveal stable conformations, the dynamics of solvent interactions, and the formation of hydrogen bonds. mdpi.com For instance, MD studies on other urea-related compounds have been used to understand their effects on peptide conformations and their diffusion behavior in polymer matrices. nih.govmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

There is no available research detailing the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational methods are often used to complement experimental spectroscopic data, aiding in the structural elucidation of newly synthesized compounds. While the NMR spectra of various urea derivatives have been experimentally determined and reported, computational predictions for this specific molecule are absent. nih.gov

Computational Studies on Reaction Mechanisms Involving the Chemical Compound

A review of the literature indicates a lack of computational studies on the reaction mechanisms specifically involving this compound. Theoretical investigations into reaction pathways, transition states, and activation energies are crucial for understanding how a compound might be synthesized or how it might react under various conditions. General computational studies have explored urea formation and its reactions, but none have focused on this particular pentylideneamino derivative. auburn.eduresearchgate.netdntb.gov.ua

Molecular Modeling and Docking Studies for Mechanistic Interaction Analysis

No molecular modeling or docking studies specifically targeting this compound are available in published research. Molecular docking is a computational technique used to predict the binding orientation of a molecule to a target, such as a protein or enzyme, to understand its potential biological activity. nih.gov This approach has been successfully applied to a wide range of urea derivatives to explore their potential as inhibitors for various enzymes or as antimicrobial agents. nih.govnih.govmdpi.com However, the interaction of this compound with any biological target has not been computationally explored.

Reactivity, Reaction Mechanisms, and Transformation Pathways of Z Pentylideneamino Urea

Nucleophilic and Electrophilic Reactivity of Urea (B33335) Moieties and the Pentylideneamino Group

The chemical character of [(Z)-pentylideneamino]urea is defined by the dual reactivity of its primary functional groups: the urea moiety and the imine (or pentylideneamino) group.

Urea Moiety: The urea group, -NH-C(=O)-NH2, possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles. semanticscholar.org However, their nucleophilicity is somewhat diminished due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The resonance within the urea moiety delocalizes the lone pairs on the nitrogen atoms, which can influence its reactivity. nih.gov

Pentylideneamino Group: The imine group (R2C=NR) is a key reactive site. The nitrogen atom's lone pair allows it to function as a nucleophile and a base. nih.gov The carbon atom of the C=N double bond is electrophilic, particularly when the nitrogen atom is protonated to form an iminium ion, which significantly enhances its reactivity toward nucleophiles. nih.govmasterorganicchemistry.com Imines can be considered less electrophilic than their corresponding aldehydes or ketones in their neutral state. nih.gov

Interactive Table: Reactivity Sites of this compound
Functional GroupSiteChemical CharacterPotential Reactions
UreaNitrogen AtomsNucleophilic, BasicAlkylation, Acylation, Coordination to Metals
Carbonyl CarbonElectrophilicNucleophilic Addition/Substitution
Pentylideneamino (Imine)Nitrogen AtomNucleophilic, BasicProtonation, Coordination to Metals
Carbon AtomElectrophilicNucleophilic Addition (e.g., Hydrolysis, Reduction)

Hydrolytic and Other Degradation Mechanisms of the Chemical Compound

This compound, as a semicarbazone, is susceptible to degradation, primarily through hydrolysis of the imine bond.

Hydrolysis: The formation of imines from primary amines and carbonyl compounds is a reversible process. chemistrysteps.comlibretexts.org Consequently, imines can be hydrolyzed back to their parent amine and carbonyl compound, particularly under acidic conditions. nih.govmasterorganicchemistry.com The hydrolysis of this compound would yield semicarbazide (B1199961) and pentanal.

The mechanism for acid-catalyzed imine hydrolysis generally follows these steps masterorganicchemistry.comlibretexts.org:

Protonation: The imine nitrogen is protonated by an acid catalyst, forming a highly electrophilic iminium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the iminium carbon.

Proton Transfer: A proton is transferred from the oxygen atom to a base (e.g., water), forming a neutral carbinolamine intermediate.

Protonation: The nitrogen atom of the carbinolamine is protonated, converting the amino group into a good leaving group (-NH2+).

Elimination: The lone pair on the oxygen atom assists in the elimination of the protonated amino group (semicarbazide), reforming a carbonyl group (pentanal) after deprotonation.

The stability of the urea bond itself can also be a factor. While generally stable, urea derivatives can undergo degradation under strong acidic conditions, potentially breaking down into smaller fragments. Furthermore, hindered urea bonds in certain polymers have been shown to be susceptible to hydrolysis, which drives a dissociation equilibrium toward degradation. nih.gov

Rearrangement Reactions and Isomerization Pathways of the (Z)-Isomer

The "(Z)-" designation in this compound refers to the stereochemistry around the carbon-nitrogen double bond. Like other imines, this compound can undergo isomerization to the corresponding (E)-isomer.

E/Z Isomerization: The isomerization between (E) and (Z) forms is a significant reaction pathway for imines. nih.gov This process is often catalyzed by acids and can occur through two primary mechanisms nih.govresearchgate.net:

Iminium Ion Rotation: The imine is first protonated to form an iminium ion. Protonation reduces the double-bond character of the C=N bond, allowing for rotation around the single bond axis. Subsequent deprotonation can yield either the (Z) or (E) isomer. nih.govresearchgate.net

Nucleophilic Catalysis: In this pathway, a nucleophile attacks the protonated imine to form a tetrahedral intermediate. Rotation can occur around the C-N single bond in this intermediate. Elimination of the nucleophile then regenerates the iminium ion, which upon deprotonation can lead to the isomerized product. nih.govresearchgate.net

The relative stability of the two isomers often dictates the equilibrium position. For many imines, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance, but the energy barrier for isomerization can be significant. nih.govresearchgate.net In some cases, the less stable (Z)-isomer can be kinetically favored in certain reactions. researchgate.net

Exploration of Novel Reaction Pathways and Synthetic Transformations

The synthesis of this compound is typically achieved through the condensation reaction of pentanal (an aldehyde) with semicarbazide. ijnrd.orggeneseo.edu This is a standard method for preparing semicarbazones, and various catalysts and solvent-free conditions have been developed to improve efficiency. researchgate.netresearchgate.net

Beyond its synthesis, the semicarbazone structure allows for further transformations:

Reduction: The imine double bond can be reduced to a single bond using reducing agents like sodium borohydride, forming the corresponding pentylhydrazinylurea. This is analogous to the reductive amination process. masterorganicchemistry.com

Cyclization: Under certain conditions, semicarbazones can participate in cyclization reactions to form various heterocyclic compounds.

Catalyst-Mediated Transformations: Research has shown that semicarbazones can undergo unusual transformations in the presence of transition metal catalysts. For instance, para-nitrobenzaldehyde semicarbazone reacts with Wilkinson's catalyst ([Rh(PPh3)3Cl]) in the presence of amines, leading to the dissociation of the C-NH2 bond and the formation of a new C-NR2 bond, with the transformed ligand binding to the rhodium center. acs.org Such pathways suggest that this compound could be a substrate for complex, metal-mediated synthetic transformations.

Role of this compound as a Ligand in Coordination Chemistry

Semicarbazones are well-established as versatile chelating ligands in coordination chemistry due to the presence of multiple donor atoms. ijnrd.orgccsenet.org this compound contains potential coordination sites in the oxygen atom of the carbonyl group and the nitrogen atoms of the imine and urea moieties. ccsenet.org

These compounds can coordinate to metal ions in several modes researchgate.net:

Unidentate: Coordination through either the imine nitrogen or the carbonyl oxygen.

Bidentate: The most common mode involves chelation through the carbonyl oxygen and the imine nitrogen (N1), forming a stable five-membered ring. acs.orgnih.gov

Tridentate: In some cases, particularly with aromatic semicarbazones, the ligand can coordinate in a tridentate fashion, involving an ortho-carbon of a phenyl ring along with the imine nitrogen and carbonyl oxygen. acs.org

The coordination behavior depends on factors such as the nature of the metal ion, the substituents on the semicarbazone, and the reaction conditions. acs.org The formation of vividly colored complexes with various metal ions has been noted. researchgate.net

Interactive Table: Potential Coordination Modes of this compound
Coordination ModeDonor Atoms InvolvedChelate Ring SizeNotes
UnidentateImine N or Carbonyl ON/ALess common, typically in bridging modes or with specific metals.
Bidentate (N,O)Imine N and Carbonyl O5-memberedA very common and stable coordination mode for semicarbazones. acs.orgnih.gov
BridgingVarious combinationsVariableLigand can bridge two or more metal centers.

Mechanistic Studies of Chemical Compound Interactions with Enzymes or Receptors (at a molecular level)

While specific mechanistic studies for this compound are not widely documented, the interactions of its functional groups with biological targets like enzymes and receptors can be inferred from related structures. Urea and semicarbazone moieties are present in many bioactive compounds. rsc.org

Urea Moiety Interactions: The urea group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). This allows it to form strong and specific hydrogen bonding networks within a protein's active site. nih.gov For example, the urea functionality in certain inhibitors can interact with a catalytic triad (B1167595) of amino acids (e.g., Ser-Ser-Lys) in an enzyme, leading to covalent modification (carbamoylation) and irreversible inhibition. nih.gov

Hydrogen Bonding: The imine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pentyl group provides a nonpolar aliphatic chain that can fit into hydrophobic pockets within a receptor, contributing to binding affinity.

Cation-π Interactions: If the imine nitrogen is protonated, it can form a favorable cation-π interaction with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the binding site. nih.gov

The combination of hydrogen bonding capabilities from the urea head and hydrophobic interactions from the pentyl tail makes this compound a molecule with the potential for specific and multi-point interactions with biological macromolecules. The specific nature of these interactions would depend on the unique three-dimensional structure and chemical environment of the enzyme or receptor binding site. frontiersin.org

Structure Activity and Structure Property Relationships Sar/spr of Z Pentylideneamino Urea Analogues

Correlation of Structural Modifications with Molecular Reactivity Profiles

The molecular reactivity of [(Z)-pentylideneamino]urea analogues, which are part of the broader semicarbazone class, is intrinsically linked to their structural features. Modifications to either the alkylidene moiety (the pentylidene group) or the urea (B33335) core can significantly alter the compound's electronic and steric properties, thereby influencing its reactivity profile.

The central feature of these compounds is the azomethine (C=N) bond. The stability and reactivity of this bond are paramount. For instance, studies on various semicarbazones have shown that the nature of the substituents can influence the C=N bond's susceptibility to hydrolysis. nih.gov In the case of this compound analogues, structural changes can be correlated with reactivity as follows:

Alkyl Chain Modification: Altering the length, branching, or introducing unsaturation in the pentylidene chain affects the steric hindrance around the azomethine group. Increased steric bulk can shield the C=N bond from nucleophilic attack, thus decreasing its reactivity. Conversely, introducing electron-withdrawing groups on the alkyl chain would make the imine carbon more electrophilic and potentially more reactive.

Urea Moiety Substitution: The reactivity is also governed by the nucleophilicity of the nitrogen atoms and the hydrogen-bonding capability of the urea group. N-methylation of the urea core, for example, can decrease anti-tuberculosis activity in some urea derivatives, suggesting that the hydrogen bond donating ability of the NH groups is crucial for their mechanism of action. nih.gov Replacing the urea oxygen with sulfur to form a thiosemicarbazone can alter the electronic distribution and metal-chelating properties of the molecule, which often has a significant effect on biological activity. nih.gov

Table 1: Predicted Impact of Structural Modifications on the Reactivity of this compound Analogues
Modification SiteStructural ChangePredicted Effect on ReactivityRationale
Pentylidene ChainIncrease chain length (e.g., to hexylidene)Minor decreaseIncreased steric bulk around the C=N bond.
Pentylidene ChainIntroduce branching (e.g., iso-pentylidene)Significant decreaseSubstantial increase in steric hindrance.
Urea CoreN-methylation of the terminal NH₂DecreaseReduces hydrogen bond donating capacity. nih.gov
Urea CoreReplacement of C=O with C=SChange in reactivity profileAlters electronic properties and chelating ability. nih.gov

Impact of Stereochemistry on Intermolecular Interactions and Binding Affinities

Stereochemistry is a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to engage in specific intermolecular interactions. For this compound, the "(Z)" designation (from the German zusammen, meaning "together") specifies that the higher-priority substituents on each carbon of the C=N double bond are on the same side. In this case, the pentylidene group and the urea moiety are on the same side, dictating a specific spatial arrangement.

This fixed geometry has profound implications for intermolecular interactions:

Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. nih.gov The (Z) configuration pre-organizes the molecule in a way that can either facilitate or hinder the formation of specific hydrogen bonds with a biological target, such as an enzyme or receptor. The relative orientation of the alkyl chain and the urea's NH groups affects the accessibility of these groups for forming hydrogen bonds. acs.org X-ray crystal structures of urea derivatives complexed with proteins often show the urea carbonyl group and N-H protons forming critical hydrogen bonds that anchor the ligand in the binding site. nih.gov

Binding Affinity: The impact of stereoisomerism on binding affinity has been extensively documented for various urea derivatives. In a study on cyclic urea HIV-1 protease inhibitors, different stereoisomers exhibited vastly different binding affinities, underscoring the necessity of a precise 3D arrangement of functional groups for effective interaction with the target protein. nih.gov The (Z) versus (E) geometry of the azomethine bond in semicarbazones leads to distinct molecular shapes. The (Z)-isomer will occupy a different region of space than its (E) counterpart, and only one of the two is likely to fit optimally into a constrained binding pocket. The presence of distinct E and Z isomers in solution can often be identified by NMR spectroscopy, with the hydrazinic proton (N-H) showing different chemical shifts for each isomer. nih.gov

Table 2: Comparison of Stereoisomeric Properties in Semicarbazone Analogues
Property(Z)-Isomer(E)-IsomerImplication for Intermolecular Interactions
Spatial ArrangementAlkyl group and urea moiety are on the same side of the C=N bond.Alkyl group and urea moiety are on opposite sides of the C=N bond.Determines overall molecular shape and fit into binding sites. nih.gov
Dipole MomentGenerally different from the (E)-isomer.Generally different from the (Z)-isomer.Affects long-range electrostatic interactions.
Hydrogen Bond AccessibilityThe alkyl chain may sterically shield the urea's N-H groups.The urea's N-H groups may be more accessible.Impacts the ability to form key hydrogen bonds with a target. acs.org
NMR Chemical Shift (Hydrazinic Proton)Typically distinct (e.g., ~δ 14 ppm in some systems). nih.govTypically distinct (e.g., ~δ 11 ppm in some systems). nih.govAllows for experimental identification and quantification of isomers.

Design Principles for Modulating Chemical Compound Function through Structural Analogue Synthesis

The synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to optimize its function. For urea derivatives like this compound, several established design principles can be applied to modulate properties such as potency, selectivity, and pharmacokinetics. nih.govnih.gov

Modulation of Hydrogen Bonding: The urea functional group is an excellent hydrogen bond donor and acceptor. Its ability to form these interactions can be fine-tuned by introducing electron-donating or electron-withdrawing groups on adjacent moieties. This strategy can enhance binding affinity by optimizing interactions with a target protein. nih.gov

Disruption of Planarity: The core urea group is planar. Attaching bulky groups can disrupt this planarity, which can be a useful strategy to decrease molecular symmetry, influence conformational preferences, and improve properties like solubility. nih.gov For this compound, introducing bulky substituents on the pentylidene chain could force a twist in the molecule, altering its binding mode.

Formation of Intramolecular Hydrogen Bonds: Introducing a functional group elsewhere in the molecule that can form an intramolecular hydrogen bond with the urea moiety can "lock" the molecule into a specific, more rigid conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing affinity. nih.gov

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar steric and electronic properties. For the urea core of this compound, a common bioisostere is a thiourea (B124793), where the carbonyl oxygen is replaced by sulfur. This subtle change can significantly impact hydrogen bonding strength, lipophilicity, and metabolic stability, leading to a different activity profile. nih.gov In some series of anti-tuberculosis agents, replacing a urea with a thiourea led to a significant decrease in activity, highlighting the sensitivity of the target to this specific structural change. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a compound's chemical structure with its biological activity or a physicochemical property. wikipedia.orgnih.gov These models are powerful tools for predicting the activity of unsynthesized compounds and for understanding the key molecular features that drive function.

Numerous QSAR studies have been performed on various classes of urea derivatives, identifying the descriptors that are most critical for their activity. nih.govnih.govbenthamdirect.com For a hypothetical series of this compound analogues, a QSAR model might take the form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Common descriptors used in QSAR studies of urea derivatives include:

Hydrophobicity (logP): Represents the compound's partitioning between an oily and an aqueous phase. It is crucial for membrane permeability and hydrophobic interactions within a binding pocket.

Electronic Descriptors (e.g., Hammett constants, dipole moment): Quantify the electron-donating or -withdrawing nature of substituents, which affects hydrogen bonding and electrostatic interactions.

Steric/Topological Descriptors (e.g., Molar Refractivity, Molecular Weight, Shape Indices): Describe the size, shape, and branching of the molecule, which are critical for steric fit with a target. nih.gov

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies): Relate to the molecule's electronic structure and reactivity. benthamdirect.com

For example, a QSAR study on N-hydroxy urea derivatives as enzyme inhibitors found a strong correlation between inhibitory activity and physicochemical descriptors, which was used to guide the design of more potent compounds. nih.gov Similarly, a study on diaryl urea derivatives identified that size, degree of branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.gov

Table 3: Example QSAR Data for a Hypothetical Series of Urea Derivatives
AnalogueModificationlogP (Hydrophobicity)MR (Molar Refractivity)Observed Activity (IC₅₀, µM)
1[(Z)-butylideneamino]urea1.235.510.5
2This compound1.740.18.2
3[(Z)-hexylideneamino]urea2.244.75.1
4[(Z)-pentylideneamino]thiourea2.043.215.8
5[(Z)-4-methylpentylideneamino]urea2.144.79.5

This table presents illustrative data. A positive correlation with logP and MR might suggest that larger, more hydrophobic analogues are more active, while the lower activity of the thiourea analogue (4) and the branched analogue (5) indicates specific structural requirements.

Applications of Z Pentylideneamino Urea in Chemical Science and Beyond Non Clinical Focus

Utility of the Chemical Compound as a Synthetic Intermediate

[(Z)-pentylideneamino]urea can serve as a valuable synthetic intermediate in organic chemistry. Semicarbazones are derivatives of aldehydes or ketones, formed by a condensation reaction with semicarbazide (B1199961). wikipedia.org This formation is a reversible process, which allows for the protection of the carbonyl group in multi-step syntheses.

Furthermore, the imine (C=N) and urea (B33335) functionalities within the molecule offer reactive sites for further chemical transformations. For instance, the nitrogen atoms can act as nucleophiles, and the double bond can undergo addition reactions. This reactivity allows for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The general reactivity of semicarbazones makes them useful building blocks in the synthesis of more complex chemical structures.

Table 1: Examples of Reactions where Semicarbazones act as Intermediates

Reaction TypeReagentsProduct Class
CyclizationAcid catalyst1,3,4-Oxadiazoles
ReductionSodium borohydrideSubstituted hydrazines
Nucleophilic AdditionGrignard reagentsBranched amines

Exploration in Material Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)

The structural features of this compound, particularly the presence of hydrogen bond donors (N-H) and acceptors (C=O), make it an interesting candidate for applications in material science. Urea derivatives are well-known for their ability to form strong and directional hydrogen bonds, leading to the formation of supramolecular assemblies such as tapes, ribbons, and sheets. researchgate.net

In polymer chemistry, urea functionalities can be incorporated into polymer backbones to influence their physical properties. nih.gov The introduction of such groups can enhance properties like thermal stability and mechanical strength through the formation of intermolecular hydrogen-bonding networks. While specific research on the polymerization of this compound is not widely documented, the principles of urea-based polymer chemistry suggest its potential in creating novel polymeric materials. pharmatutor.orgsathyabama.ac.in

Table 2: Potential Material Science Applications based on Functional Groups

Functional GroupInteraction TypePotential Application
Urea moietyHydrogen bondingSupramolecular gels, liquid crystals
Pentylidene chainVan der Waals forcesSelf-assembled monolayers
Imine groupCoordination with metalsMetal-organic frameworks (MOFs)

Role as an Organocatalyst or Component in Catalytic Systems

Urea and its derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. researchgate.net The two N-H groups of the urea moiety in this compound can form a bidentate hydrogen bond with a substrate, enhancing its reactivity towards a nucleophile. This mode of activation is central to many asymmetric catalytic reactions. nih.gov

Applications in Agrochemical Research with a Focus on Molecular Mechanism (excluding dosage)

Derivatives of urea are widely used in agriculture, most notably as fertilizers due to their high nitrogen content. britannica.comacs.org Beyond this, certain urea and semicarbazone derivatives have been investigated for their potential as herbicides and plant growth regulators. researchgate.net The biological activity of these compounds often stems from their ability to interfere with specific biochemical pathways in plants.

For instance, some urea-based herbicides are known to inhibit photosynthesis by binding to the D1 protein of the photosystem II complex. The molecular mechanism involves the disruption of electron flow, ultimately leading to plant death. The specific structure of the side chains attached to the urea core plays a crucial role in determining the efficacy and selectivity of the herbicidal activity. Research into compounds like this compound could uncover novel modes of action or improved selectivity for weed control.

Development as a Chemical Probe or Sensor for Specific Analytical Targets

Semicarbazones are classically used in analytical chemistry for the qualitative identification of aldehydes and ketones. wikipedia.org The reaction between the carbonyl compound and semicarbazide results in the formation of a crystalline semicarbazone derivative with a characteristic melting point, aiding in the identification of the original carbonyl compound.

More advanced applications involve the design of chemical sensors. The ability of the urea and imine groups to interact with specific analytes through hydrogen bonding or coordination can be exploited to develop colorimetric or fluorescent sensors. For example, the coordination of a metal ion by this compound could lead to a change in its absorption or emission spectrum, allowing for the detection of that metal ion. sathyabama.ac.intaylorandfrancis.com The design of such sensors often involves modifying the structure to enhance selectivity and sensitivity for a particular target analyte.

Advanced Analytical Methodologies for Detection and Quantification of Z Pentylideneamino Urea

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection Systems

Chromatographic techniques are powerful tools for separating [(Z)-pentylideneamino]urea from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages depending on the sample and analytical goals.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable, where a nonpolar stationary phase is used with a polar mobile phase.

Column: A common choice would be a C18 or a cyano column. For instance, a cyano column (250 x 4.6 mm, 5 µm i.d.) has been successfully used for the separation of similar urea (B33335) derivatives. eurekaselect.com

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is often effective. eurekaselect.comsigmaaldrich.com For example, an isocratic mobile phase of acetonitrile-water (25:75, v/v) has been reported for the analysis of related compounds. eurekaselect.com

Detection: A Diode Array Detector (DAD) or a UV detector is commonly used. The chromophore in this compound is expected to absorb in the low UV region, likely around 210 nm. eurekaselect.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Urea Derivatives

ParameterCondition
Column Cyano (250 x 4.6 mm, 5 µm) eurekaselect.com
Mobile Phase Acetonitrile:Water (25:75, v/v) eurekaselect.com
Flow Rate 1.0 mL/min eurekaselect.com
Column Temperature 40.0°C eurekaselect.com
Detection Wavelength 210 nm eurekaselect.com
Injection Volume 5 µL sigmaaldrich.com

Gas Chromatography (GC):

For GC analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. A common derivatization approach for urea-containing compounds involves conversion to a more volatile derivative, such as a silylated derivative. nih.gov

Derivatization: A potential derivatization agent could be a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach involves the conversion of urea compounds into derivatives like 2-hydroxypyrimidine, which can then be analyzed by GC. nih.gov

Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would likely provide good separation.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS offers the added advantage of providing structural information for peak identification.

Table 2: Example GC-MS Parameters for Analysis of Derivatized Urea

ParameterCondition
Derivatization Agent Malonaldehydebis (dimethyl acetal) and diazomethane (B1218177) researchgate.net
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized gradient (e.g., initial hold at 60°C, ramp to 280°C)
Detector Mass Spectrometer (MS)

Electrochemical Methods for Sensitive Detection of the Chemical Compound

Electrochemical methods offer high sensitivity, rapid analysis, and cost-effectiveness for the detection of electroactive compounds like this compound. The semicarbazone moiety is susceptible to oxidation or reduction at an electrode surface, providing the basis for its electrochemical detection. researchgate.netmdpi.com

Various voltammetric techniques can be applied, including:

Cyclic Voltammetry (CV): Used to study the redox behavior of the compound and to determine the optimal potential for quantification.

Differential Pulse Voltammetry (DPV): Offers enhanced sensitivity compared to CV by minimizing the background charging current.

Square Wave Voltammetry (SWV): A fast and sensitive technique that is well-suited for quantitative analysis. mdpi.com

Chemically modified electrodes can be employed to enhance the sensitivity and selectivity of the detection. For instance, electrodes modified with nanomaterials like multi-walled carbon nanotubes or metallic nanoparticles have been shown to improve the electrochemical response for related compounds. nih.gov

A study on a similar compound, dacarbazine, using a modified screen-printed carbon electrode demonstrated a linear concentration range of 0.01 to 80.0 μM with a detection limit of 0.004 μM using differential pulse voltammetry. nih.gov

Table 3: Representative Electrochemical Detection Parameters for Related Compounds

ParameterDetails
Technique Differential Pulse Voltammetry (DPV) nih.gov
Working Electrode Modified Screen-Printed Carbon Electrode (SPCE) nih.gov
Supporting Electrolyte Phosphate Buffer Solution (PBS)
Linear Range 0.01 - 80.0 μM nih.gov
Limit of Detection (LOD) 0.004 μM nih.gov

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are widely used for the quantification of compounds that absorb or emit light.

UV-Visible (UV-Vis) Spectroscopy:

This compound, containing a chromophoric semicarbazone group, is expected to exhibit absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of wavelengths. researchgate.netmdpi.com Quantification is then performed by measuring the absorbance at λmax and using a calibration curve based on Beer-Lambert's law. The λmax for similar semicarbazone derivatives can vary but often falls within the UV range. nih.govsielc.com

Fluorescence Spectroscopy:

While not all semicarbazones are naturally fluorescent, some can be derivatized to produce fluorescent products, or their fluorescence can be quenched or enhanced in the presence of other molecules. nih.govnih.gov If this compound exhibits native fluorescence or can be derivatized with a fluorophore, fluorescence spectroscopy can offer very high sensitivity and selectivity. researchgate.netresearchgate.net For example, a method for the fluorometric determination of urea involves its enzymatic conversion to ammonia (B1221849), which then reacts with o-phthalaldehyde (B127526) to form a fluorescent product. nih.gov A similar derivatization strategy could potentially be adapted for this compound.

Table 4: Example Spectroscopic Data for Semicarbazone Derivatives

TechniqueParameterValue
UV-Vis Wavelength of Maximum Absorbance (λmax)Compound-dependent, typically in the UV region nih.govsielc.com
Fluorescence Excitation Wavelength (λex)Dependent on fluorophore nih.gov
Emission Wavelength (λem)Dependent on fluorophore nih.gov
Limit of Detection (LOD)Can reach nanomolar levels or lower nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures such as biological or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored, which provides excellent selectivity and reduces matrix interference. nih.govnih.gov For the analysis of the related compound semicarbazide (B1199961) in food matrices, LC-MS/MS methods have been developed with limits of detection in the low µg/kg range. nih.gov Often, derivatization with reagents like 2-nitrobenzaldehyde (B1664092) is performed prior to LC-MS/MS analysis to improve chromatographic and ionization characteristics. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned earlier, GC-MS is a powerful tool for the analysis of volatile or derivatized compounds. The mass spectrometer provides definitive identification of the analyte based on its mass spectrum, which serves as a chemical fingerprint. rsc.org The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure. For urea analysis, GC-MS methods often involve derivatization to make the analyte amenable to gas chromatography. nih.govgoogle.com

Table 5: Illustrative LC-MS/MS Parameters for Semicarbazide Analysis

ParameterDetails
Chromatography Reversed-phase LC nih.govnih.gov
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Quantification (LOQ) 0.25 µg/kg nih.gov

Environmental Fate and Mechanistic Degradation of Z Pentylideneamino Urea

Photodegradation Pathways and Products under Environmental Conditions

Hypothesized photodegradation reactions could include:

Photo-hydrolysis: The presence of water and light energy could accelerate the hydrolysis of the imine bond, leading to the formation of pentanal and urea (B33335).

Photo-oxidation: Reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals in the atmosphere or water, could lead to the oxidation of the pentylidene chain or the urea moiety.

Without experimental data, the specific products and rates of these photodegradation pathways remain speculative. Research on the photostability of other N-alkylidene ureas would be necessary to confirm these potential pathways.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

Abiotic degradation processes, particularly hydrolysis, are expected to be a significant pathway for the breakdown of [(Z)-pentylideneamino]urea in the environment.

Hydrolysis: The primary abiotic degradation mechanism for urea-aldehyde condensates is hydrolysis, which represents a reversal of the condensation reaction that forms them. researchgate.netsmu.ca In an aqueous environment, the imine (C=N) bond in this compound is susceptible to cleavage. This reaction would yield its constituent molecules: urea and pentanal. researchgate.net

The rate of this hydrolysis is influenced by environmental factors such as pH and temperature. The reaction can be catalyzed by both acids and bases. rsc.orgkiche.or.kr Following this initial step, the resulting urea can undergo further hydrolysis to ammonia (B1221849) and carbon dioxide, a reaction that proceeds slowly in the absence of enzymatic catalysis. rsc.orgnih.gov

Oxidation: Oxidative degradation of this compound can occur through reactions with strong oxidizing agents present in the environment, such as hydroxyl radicals (•OH). While specific studies on this compound are lacking, research on the hydrothermal oxidation of urea-formaldehyde resins shows that under conditions of high temperature and in the presence of an oxidizing agent like hydrogen peroxide, these polymers can be degraded into smaller, low-molecular-weight compounds including alcohols, methylal, and amides. nih.gov This suggests that under aggressive oxidative conditions, the pentylidene chain could be oxidized, potentially forming pentanoic acid or shorter-chain carboxylic acids and alcohols.

Biodegradation Mechanisms in Environmental Systems (focus on chemical transformations, not ecological impact)

The most significant pathway for the degradation of urea-aldehyde condensation products in soil and water is microbial action. researchgate.netnih.gov These compounds are often used as slow-release fertilizers precisely because their breakdown is mediated by soil microorganisms, which gradually release nitrogen in a form available to plants. nih.govproquest.comsalisburygreenhouse.com

The biodegradation of this compound is expected to proceed in a two-step enzymatic process:

Initial Hydrolysis: Soil microorganisms, including various species of bacteria and fungi, produce enzymes that catalyze the hydrolysis of the imine bond. researchgate.netresearchgate.net This initial transformation breaks the compound down into urea and pentanal. nih.gov Studies on similar condensates like isobutylidenediurea (B1196803) and crotonylidenediurea show that diverse soil bacteria can perform this initial cleavage to utilize the compound as a nitrogen source. researchgate.net

Urea Mineralization: The urea released in the first step is subsequently hydrolyzed by the enzyme urease, which is widespread among soil microorganisms. wikipedia.orgresearchgate.net Urease catalyzes the rapid conversion of urea into ammonia (which is then protonated to ammonium, depending on soil pH) and carbon dioxide. rsc.orgwikipedia.org This mineralization process makes the nitrogen available for microbial uptake or plant nutrition. nih.gov

The pentanal released during the initial hydrolysis is also subject to microbial metabolism. Aldehydes are generally incorporated into microbial metabolic pathways and used as a carbon source. nih.gov

Identification and Characterization of Mechanistic Degradation Products

Based on the abiotic and biotic degradation pathways described, a series of degradation products for this compound can be identified. These products represent the sequential breakdown of the parent molecule into simpler, environmentally integrated substances.

The primary and secondary degradation products are outlined in the table below.

Interactive Table: Predicted Degradation Pathways for this compound

Degradation PathwayDescriptionKey ReactantsPrimary Products
Hydrolysis (Abiotic) Cleavage of the imine (C=N) bond by water, often catalyzed by acid or base conditions in the soil or water.WaterUrea, Pentanal
Biodegradation Two-step enzymatic process by soil microorganisms. First, hydrolysis of the imine bond, followed by the mineralization of urea by the urease enzyme.Microbial Enzymes, WaterUrea, Pentanal, Ammonia, Carbon Dioxide
Oxidation (Abiotic) Reaction with environmental oxidants like hydroxyl radicals. The pentylidene chain is likely the primary site of attack.Hydroxyl Radicals (•OH)Pentanoic acid, shorter-chain acids/alcohols
Photodegradation Hypothetical breakdown initiated by UV radiation. May involve photo-hydrolysis or photo-oxidation.UV Light, Water, OxygenUrea, Pentanal (speculative)

Interactive Table: Identified Mechanistic Degradation Products of this compound

Degradation ProductChemical FormulaFormation PathwaySubsequent Fate
Urea CH₄N₂OHydrolysis, BiodegradationFurther hydrolysis to ammonia and carbon dioxide via the urease enzyme. wikipedia.org
Pentanal C₅H₁₀OHydrolysis, BiodegradationUtilized as a carbon source by soil microorganisms and integrated into microbial metabolic pathways. nih.gov
Ammonia/Ammonium NH₃ / NH₄⁺Biodegradation (from Urea)Utilized by plants and microorganisms as a nitrogen source; can be nitrified to nitrate.
Carbon Dioxide CO₂Biodegradation (from Urea)Released into the atmosphere or dissolved in water.
Pentanoic Acid C₅H₁₀O₂OxidationFurther microbial degradation.

Future Research Directions and Emerging Opportunities for Z Pentylideneamino Urea

Addressing Unexplored Reactivity and Synthetic Challenges

Current synthetic routes to urea (B33335) derivatives often rely on traditional methods that can involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.govgoogle.com A primary research focus should be the development of greener and more efficient synthetic pathways to [(Z)-pentylideneamino]urea and its analogs. This could involve exploring enzyme-catalyzed reactions or the use of safer carbonylating agents. organic-chemistry.org

The reactivity of the pentylideneamino group in conjunction with the urea moiety presents a landscape of unexplored chemical transformations. Future studies should investigate the potential for this compound to participate in novel cycloaddition reactions, multicomponent reactions, and metal-catalyzed cross-coupling reactions. Understanding the interplay between the imine and urea functionalities will be crucial for unlocking new synthetic possibilities. A significant challenge lies in achieving regioselective and stereoselective transformations, which will require careful catalyst design and reaction optimization.

Table 1: Potential Areas of Reactivity Exploration for this compound

Reaction TypePotential OutcomeResearch Focus
Cycloaddition ReactionsNovel heterocyclic scaffoldsInvestigation of reactivity with various dienophiles and dipolarophiles.
Multicomponent ReactionsRapid assembly of complex moleculesDevelopment of one-pot syntheses involving this compound as a key building block.
Metal-Catalyzed Cross-CouplingFunctionalized derivativesExploration of coupling reactions at the urea nitrogen atoms or the pentylidene chain.
Asymmetric CatalysisEnantiomerically pure productsDesign of chiral catalysts for stereoselective transformations.

Development of Novel Derivatization Strategies for Advanced Materials

The urea functional group is well-known for its ability to form strong hydrogen bonds, a property that can be exploited in the design of supramolecular materials. mdpi.comresearchgate.net Derivatization of the this compound backbone could lead to the creation of advanced materials with tailored properties. For instance, the introduction of polymerizable groups could allow for its incorporation into self-healing polymers or hydrogels. mdpi.comwestlake.edu.cn

Furthermore, functionalization with photoactive or redox-active moieties could result in the development of novel sensors or stimuli-responsive materials. mdpi.com The pentylidene chain also offers a site for modification, enabling the tuning of solubility, processability, and material morphology. Research in this area could draw inspiration from the functionalization of other materials, such as graphene oxide with urea derivatives, to enhance their properties for applications like corrosion inhibition. jmaterenvironsci.com

Integration into Multidisciplinary Research Platforms

The structural motifs present in this compound suggest its potential for integration into various multidisciplinary research platforms. In medicinal chemistry, the urea scaffold is a common feature in many bioactive compounds, including anticancer and antimicrobial agents. nih.govbiointerfaceresearch.com Systematic derivatization of this compound and subsequent biological screening could identify new therapeutic leads. The semicarbazone moiety is also known to exhibit a wide range of biological activities, often mediated by coordination with metal ions. researchgate.net

In the field of catalysis, urea derivatives have been successfully employed as organocatalysts. researchgate.net The unique electronic and steric properties of this compound could be harnessed to catalyze a variety of organic transformations. Additionally, its ability to act as a ligand for metal complexes could open up avenues in coordination chemistry and homogeneous catalysis. The development of high-throughput screening methods will be essential for rapidly evaluating the potential of this compound derivatives in these diverse applications.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) has been successfully used to study the mechanisms of semicarbazone formation and to predict their geometric and electronic properties. researchgate.netichem.mdresearchgate.netichem.md Future computational work should focus on developing more accurate and predictive models specifically for this compound and its derivatives.

These refined models could be used to:

Predict the most likely sites of reactivity for various reagents.

Simulate the self-assembly behavior of derivatized molecules in the solid state and in solution.

Screen virtual libraries of derivatives for potential biological activity or material properties.

Investigate the conformational landscape and its influence on reactivity and intermolecular interactions. rsc.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.

Table 2: Key Parameters for Computational Modeling of this compound

ParameterComputational MethodDesired Outcome
Ground State GeometryDFT (e.g., B3LYP)Accurate bond lengths, bond angles, and dihedral angles. researchgate.net
Reaction MechanismsTransition State Theory, IRC calculationsUnderstanding reaction pathways and predicting activation energies. ichem.md
Spectroscopic PropertiesTD-DFTPrediction of UV-Vis and NMR spectra for compound characterization.
Intermolecular InteractionsQTAIM, NBO analysisElucidation of hydrogen bonding networks and other non-covalent interactions. rsc.org

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